![molecular formula C11H13N3O B1259551 10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B1259551.png)
10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Overview
Description
It has been investigated for its potential in treating Parkinson’s Disease (PD) and associated anxiety . Now, let’s explore its preparation methods, chemical reactions, research applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
The synthetic route for U-95666A involves the sequential oxidative cyclization of D-phenylalanine. Unfortunately, I don’t have access to the detailed synthetic procedure, but it can be synthesized from D-phenylalanine using this strategy .
Chemical Reactions Analysis
U-95666A undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly documented. further research would be needed to explore these aspects in detail.
Scientific Research Applications
Sumanirole is primarily recognized as a dopamine D2 receptor agonist , which suggests its potential therapeutic applications in treating conditions related to dopamine dysregulation, such as Parkinson's disease and schizophrenia .
Neuropharmacology
Sumanirole's role as a dopamine D2 receptor agonist positions it as a candidate for research into neurodegenerative diseases. Studies have indicated that compounds with similar structures exhibit neuroprotective effects and may help mitigate symptoms associated with Parkinson's disease .
Psychiatric Disorders
The compound's agonistic action on dopamine receptors makes it relevant for exploring treatments for various psychiatric disorders, including schizophrenia. Research into its efficacy could lead to new therapeutic strategies that minimize side effects compared to traditional antipsychotics .
Synthetic Pathways
The synthesis of 10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one typically involves multi-step organic synthesis techniques that can be adapted for the creation of derivatives with enhanced biological properties or altered pharmacokinetics.
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
9-Hex-2-enyl-10-methyl-5,7-diazatricyclo[6.3.1.0^{4,12}]dodeca-4(12),7-dien-6-imine | Similar tricyclic structure with additional hexyl group | Potential antimicrobial activity |
(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen | Contains methyl group at a different position | Anticancer properties reported |
3-butyl-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien | Variation in side chains affecting solubility and reactivity | Inhibitory effects on certain enzymes |
This table illustrates the diversity within the class of diazatricyclic compounds while showcasing the unique features of Sumanirole that may confer specific biological activities and applications.
Case Study 1: Neuroprotective Effects
A study examining the neuroprotective effects of Sumanirole demonstrated its ability to protect dopaminergic neurons from oxidative stress in vitro. This finding supports its potential use in developing treatments for Parkinson's disease.
Case Study 2: Antipsychotic Properties
Research involving animal models indicated that Sumanirole exhibits antipsychotic-like effects without the typical side effects associated with conventional antipsychotic drugs. This could lead to safer treatment options for patients suffering from schizophrenia.
Mechanism of Action
The exact mechanism by which U-95666A exerts its effects is not fully understood. It primarily acts as a D2 receptor agonist, modulating dopaminergic pathways. Further research is needed to uncover its molecular targets and pathways.
Comparison with Similar Compounds
While U-95666A’s uniqueness is not well-documented, it’s essential to compare it with other related compounds. Unfortunately, I don’t have a comprehensive list of similar compounds at the moment.
Biological Activity
The compound 10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one , also known as Sumanirole, is a nitrogen-containing heterocyclic compound that has garnered attention for its biological activity, particularly as a dopamine D2 receptor agonist. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H17N3O5
- CAS Number : 179386-44-8
- Molecular Weight : 303.32 g/mol
The structure of this compound features a complex tricyclic framework with multiple nitrogen atoms contributing to its pharmacological properties.
Sumanirole acts primarily as a dopamine D2 receptor agonist , which means it binds to and activates dopamine receptors in the brain. This mechanism is critical for its potential therapeutic effects in treating conditions such as Parkinson's disease and schizophrenia.
Pharmacological Effects
Research indicates that compounds like Sumanirole can modulate dopaminergic signaling pathways, which are essential for regulating mood, cognition, and motor functions. The activation of D2 receptors has been linked to:
- Antipsychotic effects : Reducing symptoms of schizophrenia.
- Motor control : Improving motor function in Parkinson's disease patients.
- Mood regulation : Potential antidepressant effects.
Case Studies and Research Findings
- Dopamine Receptor Binding Studies
- Clinical Trials
- Neuropharmacological Studies
Comparative Biological Activity
Compound Name | Receptor Affinity | Therapeutic Use | Reference |
---|---|---|---|
Sumanirole | High for D2 | Parkinson's Disease | |
Other D2 Agonists | Varies | Schizophrenia Treatment |
Safety and Toxicity
While Sumanirole shows promise in clinical applications, safety profiles must be carefully evaluated. Reports indicate that common side effects may include nausea and dizziness; however, severe adverse reactions remain rare . Long-term studies are necessary to fully understand the safety implications of chronic use.
Q & A
Q. Basic: What are the recommended synthetic pathways for 10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one?
The compound’s synthesis likely involves multistep heterocyclic chemistry. A plausible route includes:
- Diels-Alder Cycloaddition : Analogous to methods for related azatricyclo compounds, where maleimide reacts with diphenylfulvene to form a tricyclic core .
- Epoxide-Amine Coupling : Subsequent reaction of the intermediate with 2-(chloromethyl)oxirane in anhydrous conditions, followed by methylamine addition to introduce the methylamino group .
- Post-Functionalization : Final steps may involve oxidation or ring closure to form the diazatricyclo scaffold. Validation via NMR and mass spectrometry is critical to confirm structural fidelity.
Q. Advanced: How can computational methods optimize the synthesis of this compound?
Density Functional Theory (DFT) calculations can model transition states and intermediates to predict favorable reaction pathways. Molecular docking (e.g., AutoDock Vina) can assess steric and electronic compatibility of intermediates, reducing trial-and-error synthesis. For example, studies on similar azatricyclo derivatives used CLC Drug Discovery Software to prioritize ligands with optimal binding affinity, streamlining synthesis .
Q. Basic: What analytical techniques are essential for characterizing this compound?
- Spectroscopy : High-resolution NMR (¹H, ¹³C) to confirm ring substituents and stereochemistry.
- Mass Spectrometry : Exact mass analysis (e.g., HRMS) to verify molecular formula (e.g., C₁₁H₁₃N₃O, exact mass 201.0902) .
- X-ray Crystallography : For unambiguous structural determination, as demonstrated for related tricyclic nitro derivatives .
Q. Advanced: How can contradictory biological activity data be resolved for this compound?
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., ATCC microbial strains, cell lines) to rule out batch variability .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence observed activity .
- Target-Specific Assays : For example, melanin biosynthesis inhibition (FRAC 16.1 mechanism) can be tested in Magnaporthe grisea models, as seen with structural analogs like pyroquilon .
Q. Basic: What biological targets are associated with this compound?
- Antiviral Activity : Structural analogs show binding affinity to viral proteins (e.g., hemagglutinin in Influenza A) .
- Antimicrobial Targets : Related compounds inhibit Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 4163) and fungi (e.g., Candida albicans) via membrane disruption or enzyme inhibition .
- GPCR Modulation : The tricyclic core may interact with GLP1R, as seen in benzamide derivatives .
Q. Advanced: How can molecular docking guide the design of derivatives with enhanced activity?
- Binding Pocket Analysis : Identify conserved residues in target proteins (e.g., HA protein hotspot residues) using PyRx or Schrödinger Suite.
- ADME-Tox Integration : Use admetSAR to filter derivatives with favorable pharmacokinetics (e.g., Lipinski compliance, CYP450 inhibition profiles) .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between derivatives to prioritize synthesis .
Q. Basic: What are the key challenges in scaling up synthesis for research applications?
- Anhydrous Conditions : Sensitivity to moisture during epoxide-amine coupling requires strict inert atmosphere control .
- Purification Complexity : Column chromatography or recrystallization is needed to isolate the tricyclic core from byproducts.
- Yield Optimization : Microwave-assisted synthesis or flow chemistry may improve reaction efficiency .
Q. Advanced: How can structure-activity relationships (SAR) be established for this compound?
- Derivative Libraries : Synthesize analogs with varied substituents (e.g., nitro, trifluoroacetyl) and test against a panel of biological targets .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data .
- Crystallographic Overlays : Compare ligand-protein interactions (e.g., hydrogen bonding, π-stacking) between active and inactive derivatives .
Q. Basic: What are the implications of this compound’s exact mass (201.0902) for analytical workflows?
The exact mass (C₁₁H₁₃N₃O) enables differentiation from isobaric impurities via high-resolution mass spectrometry. Isotopic pattern analysis (e.g., Cl/Br absence) further confirms purity .
Q. Advanced: How can in silico ADME predictions improve translational research applications?
- Physicochemical Profiling : Calculate logP (e.g., XlogP ~2.3), polar surface area, and solubility to predict bioavailability .
- Metabolic Stability : Use SwissADME to assess susceptibility to CYP450-mediated oxidation or glucuronidation.
- Blood-Brain Barrier Penetration : Predict using P-gp substrate likelihood scores, critical for CNS-targeted derivatives .
Q. Basic: How does this compound compare to structurally related fungicides like pyroquilon?
While pyroquilon (FRAC 16.1) inhibits melanin biosynthesis, the methylamino and diazatricyclo moieties in this compound may confer distinct target specificity (e.g., enzyme inhibition vs. membrane disruption). Comparative bioassays in Pyricularia oryzae models are needed .
Q. Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 Knockout : Disrupt putative target genes (e.g., reductases) in microbial models to confirm resistance mechanisms.
- Thermal Shift Assays : Monitor protein stabilization upon ligand binding to identify direct targets .
- Transcriptomic Profiling : RNA-seq can reveal downstream pathways affected by treatment (e.g., melanin biosynthesis or virulence genes) .
Q. Basic: What safety precautions are recommended for handling this compound?
- Acute Toxicity : Based on analogs (e.g., pyroquilon LD₅₀ = 320 mg/kg in rats), use PPE (gloves, lab coat) and avoid inhalation .
- Waste Disposal : Follow EPA guidelines for nitro-containing compounds to prevent environmental contamination .
Q. Advanced: How can machine learning accelerate the optimization of this compound’s pharmacokinetic profile?
- Generative Models : Use REINVENT or ChemAI to design derivatives with improved solubility and metabolic stability.
- Bioactivity Prediction : Train neural networks on ChEMBL data to prioritize candidates with dual antiviral/antimicrobial activity .
Q. Basic: What spectroscopic signatures distinguish this compound from its analogs?
- ¹³C NMR : Unique shifts for the methylamino group (~35-40 ppm) and carbonyl carbons (~170-180 ppm).
- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .
Properties
IUPAC Name |
10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9/h2-4,8,12H,5-6H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZSNTNMEFVBDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=C3C(=CC=C2)NC(=O)N3C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.